![molecular formula C13H16N2O B13217058 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridine-2-carbonyl)-8-azabicyclo[321]octane is a compound that belongs to the class of bicyclic compounds It features a pyridine ring attached to a bicyclo[321]octane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of pyridine-2-carboxylic acid with 8-azabicyclo[3.2.1]octane under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the bicyclic structure. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential as a ligand in biochemical assays and receptor binding studies.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and spatial orientation. This allows the compound to bind effectively to its target, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another bicyclic compound with a pyridine ring, known for its anticancer properties.
Diazabicyclooctane: A bicyclic compound used as a β-lactamase inhibitor in antibiotic formulations.
Uniqueness
3-(Pyridine-2-carbonyl)-8-azabicyclo[321]octane is unique due to its specific structural features, which combine the properties of both pyridine and bicyclo[321]octane
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
8-azabicyclo[3.2.1]octan-3-yl(pyridin-2-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(12-3-1-2-6-14-12)9-7-10-4-5-11(8-9)15-10/h1-3,6,9-11,15H,4-5,7-8H2 |
InChI-Schlüssel |
LRZWINGOMYPEAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
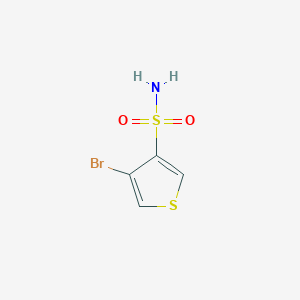
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
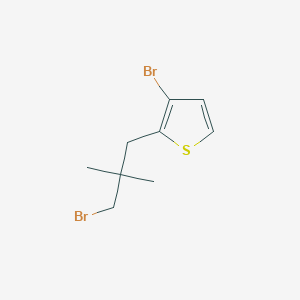
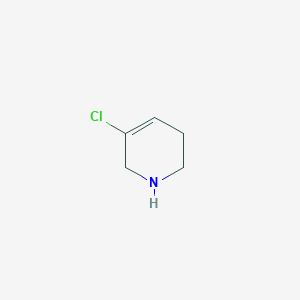
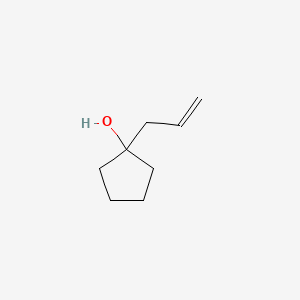
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
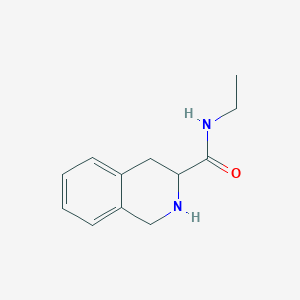
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
